molecular formula C15H21NO7 B13863822 N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine; (S)-1-[(1-Carboxy-2-phenylethyl)amino]-1-deoxy-D-fructose; 1-[(a-Carboxyphenethyl)amino]-1-deoxy-fructose; N-(1'-Carboxy-2'-phenylethyl)amino-1-deoxyfructose

N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine; (S)-1-[(1-Carboxy-2-phenylethyl)amino]-1-deoxy-D-fructose; 1-[(a-Carboxyphenethyl)amino]-1-deoxy-fructose; N-(1'-Carboxy-2'-phenylethyl)amino-1-deoxyfructose

Cat. No.: B13863822
M. Wt: 327.33 g/mol
InChI Key: CPXVOVGNKRERLG-VJDSNFAGSA-N
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Description

N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine and its structural analogues (e.g., (S)-1-[(1-Carboxy-2-phenylethyl)amino]-1-deoxy-D-fructose) are Amadori rearrangement products (ARPs) formed via non-enzymatic glycation (Maillard reaction) between reducing sugars and amino acids . These compounds are characterized by a 1-deoxy-D-fructose moiety covalently linked to the α-amino group of L-phenylalanine, resulting in a stable ketoamine structure. Their formation is pH-, temperature-, and time-dependent, with applications spanning food chemistry, metabolomics, and pharmacology .

Key structural features:

  • Core structure: 1-Deoxy-D-fructose linked to L-phenylalanine via an N-glycosidic bond.
  • Variants: Substituents on the phenyl group or modifications to the carbohydrate backbone (e.g., D-tagatose in N-(1-deoxy-D-tagatos-1-yl)-N-methylaniline) alter physicochemical properties .

Properties

Molecular Formula

C15H21NO7

Molecular Weight

327.33 g/mol

IUPAC Name

(2S)-3-phenyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid

InChI

InChI=1S/C15H21NO7/c17-11-7-23-15(22,13(19)12(11)18)8-16-10(14(20)21)6-9-4-2-1-3-5-9/h1-5,10-13,16-19,22H,6-8H2,(H,20,21)/t10-,11+,12+,13-,15?/m0/s1

InChI Key

CPXVOVGNKRERLG-VJDSNFAGSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C(O1)(CN[C@@H](CC2=CC=CC=C2)C(=O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)(CNC(CC2=CC=CC=C2)C(=O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Reductive Amination of Hexos-2-uloses

One of the classical and widely reported synthetic routes involves the reductive amination of hexos-2-uloses, specifically d-arabino-hexos-2-ulose derivatives, with L-phenylalanine under mild reducing conditions.

  • Method Details:

    • The reaction uses d-arabino-hexos-2-ulose as the sugar precursor.
    • L-phenylalanine is reacted with the sugar in the presence of sodium cyanoborohydride as a reducing agent.
    • This reductive amination leads to the formation of N-(1-deoxy-D-fructos-1-yl)-L-phenylalanine.
    • A challenge in this method is the formation of side products such as N-(1-deoxyhexitol-1-yl)amino acids, which complicate purification.
  • Improved Route:

    • To overcome side product formation, the sugar precursor is first protected as 2,3:4,5-di-O-isopropylidene-aldehydo-β-D-arabino-hexos-2-ulo-2,6-pyranose.
    • Reductive amination is then performed on this protected sugar.
    • Subsequent deprotection yields the desired N-(1-deoxy-D-fructos-1-yl) derivative with significantly improved yields (at least double compared to direct reaction with glucose).
  • Yields:

    • The improved method yields higher purity and quantity of the target compound compared to direct Maillard reaction or reductive amination with unprotected sugars.

Maillard Reaction under Controlled Stepwise Temperature Increase

Another effective preparation method mimics the natural Maillard reaction pathway by reacting L-phenylalanine with reducing sugars such as xylose or fructose under controlled heating conditions.

  • Method Details:

    • The amino acid and sugar are dissolved in aqueous medium.
    • The reaction mixture is subjected to a stepwise increase in temperature, starting from low temperatures to minimize decomposition.
    • This controlled heating promotes the formation of Maillard reaction intermediates, including N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine.
    • Cysteine can be added as a reaction indicator to monitor the formation of intermediates by analyzing browning intensity.
  • Purification and Characterization:

    • The intermediate is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
    • Characterization is performed using ultra-performance liquid chromatography-electrospray ionization-mass spectrometry (UPLC-ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy.
  • Advantages:

    • This method reduces decomposition of the intermediate.
    • It allows for the controlled formation of flavor compounds and intermediates relevant in food chemistry.
  • Example Data:

    • Molecular mass found: 297.1 Da (close to expected 327.33 g/mol considering ionization and adducts).
    • NMR confirms the structure consistent with the Amadori rearrangement product.

Direct Reaction of L-Phenylalanine with D-Fructose

The simplest preparation involves direct incubation of L-phenylalanine with D-fructose under aqueous conditions, allowing spontaneous formation of the Amadori product.

  • Process:

    • Equimolar amounts of L-phenylalanine and D-fructose are mixed in water.
    • The mixture is incubated at mildly elevated temperatures (e.g., 37–60°C) for several hours to days.
    • The reaction proceeds via Schiff base formation followed by Amadori rearrangement.
  • Limitations:

    • The reaction is slow and may yield a mixture of products.
    • Purification is required to isolate the target compound.
    • Equilibrium mixtures include various sugar tautomers (β-pyranose, α- and β-furanose forms) and acyclic hydrate forms, as revealed by 13C NMR studies.

Analytical Characterization of Prepared Compounds

Technique Purpose Findings
13C Nuclear Magnetic Resonance (NMR) Identification of sugar tautomers and equilibrium forms β-pyranose form is predominant (~67–75%) in aqueous solution; furanose forms increase in DMSO solvent
Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UPLC-ESI-MS) Molecular mass confirmation and purity assessment Molecular ion peak consistent with N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine (327.33 g/mol)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification of Maillard reaction intermediates Effective separation of the target compound from by-products and unreacted materials

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Challenges/Limitations References
Reductive amination of hexos-2-uloses d-arabino-hexos-2-ulose, L-phenylalanine, NaCNBH3 Higher yields with protected sugar; selective Side products formation with unprotected sugars
Maillard reaction with stepwise temperature L-phenylalanine, xylose/fructose, aqueous medium Controlled intermediate formation; mimics natural process Requires careful temperature control and purification
Direct reaction of L-phenylalanine with D-fructose L-phenylalanine, D-fructose, aqueous solution, mild heat Simple setup; natural pathway Slow reaction; complex product mixture

Chemical Reactions Analysis

Maillard Reaction

N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine is an Amadori rearrangement product (ARP) that forms during the Maillard reaction . The Maillard reaction occurs when a reducing sugar, such as glucose, condenses with a free amino group from an amino acid or protein . This condensation creates an N-substituted glycosylamine, which then rearranges to form the ARP .

The degradation of the Amadori product depends on the pH of the system . At the early stage of the Maillard reaction, the Amadori compound is a main intermediate with a central importance to the whole Maillard reaction . The chemistry of Amadori rearrangement provides a key to understanding the intermediate phase of the Maillard reaction network .

Formation of Flavor Compounds

The formation of N-(1-Deoxy-D-xylulos-1-yl)-phenylalanine can lead to the creation of flavor compounds .

Degradation Pathways

The degradation of Amadori compounds like N-(1-deoxy-D-fructos-1-yl)-glycine (DFG) has been studied in aqueous model systems . Factors such as pH and temperature influence the degradation pathways .

  • Impact of pH and Temperature: Decreasing the initial reaction pH by 1.3 units or increasing the temperature by 20°C has a similar effect on DFG degradation and glycine formation . An increase in pH seems to favor the formation of 1-deoxyosone .

  • Products of Degradation: DFG degradation is accompanied by amino acid release. Acetic acid is a main end product formed, along with glycine . The rate of parent sugars formation increased with pH, but the type of sugar formed also changed with pH .

Fragmentation

Mass spectrometry information shows that the dehydrated ions at m/z 280 and m/z 234 were the dominant ones, indicating the loss of molecules of water from the purified sample .

Scientific Research Applications

N-(1-Deoxy-1-fructosyl)phenylalanine, also known as N-(D-fructos-1-yl)-L-phenylalanine, is a compound belonging to the class of organic compounds known as phenylalanine and its derivatives . These derivatives result from the reaction of phenylalanine at the amino or carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . N-(1-Deoxy-1-fructosyl)phenylalanine is a secondary metabolite, which are metabolites that are not essential for metabolism or physiological function but may play a role as defense or signaling molecules . In some instances, they may arise from the incomplete metabolism of other secondary metabolites .

Scientific research has explored the properties, synthesis, and applications of N-(1-Deoxy-1-fructosyl)phenylalanine and related compounds:

  • Maillard Reaction Intermediate: N-(1-Deoxy-1-fructosyl)phenylalanine can be produced from xylose and phenylalanine in an aqueous medium, acting as a Maillard reaction intermediate (MRI) .
  • Synthesis and Isomerization: Studies have detailed the preparation and isomerization of N-(1-deoxy-D-xylulos-1-yl)-phenylalanine .
  • Pyrrole Protection: N-(1-Deoxy-D-fructos-1-yl)-L-proline, an Amadori compound, has been used in quantitative pyrrole protection strategies .
  • Racemization Studies: Research has investigated the racemization of N-acetyl-l-phenylalanine under various amidation conditions, which is relevant to the synthesis of bioactive molecules .
  • Fructosamine Oxidase Studies: N α-(1-deoxy-d-fructos-1-yl)-l-valine, N α-(1-deoxy-d-fructos-1-yl)-l-glutamic acid, N α- t-Boc- N ε-(1-deoxy-d-fructos-1-yl)-l-lysine, N ε-(1-deoxy-d-fructos-1-yl)-l-lysine, N ε-(1-deoxy-d-fructos-1-yl)-amino caproic acid, N α- t-Boc-N ε-(1-deoxy-d-ribulos-1-yl)-l-lysine, and N ε-(1-deoxy-d-ribulos-1-yl)-l-lysine have been synthesized for Fructosamine Oxidase Studies .
  • Biosynthesis of Piperamides: Research indicates the involvement of L-phenylalanine in the biosynthesis of phenylpropanoid moieties in piperine and related structures .

Mechanism of Action

The mechanism of action of fructose-phenylalanine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes involved in carbohydrate and amino acid metabolism, influencing their activity and regulation.

    Pathways Involved: It may affect pathways related to energy production, neurotransmitter synthesis, and protein biosynthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Amino Acid Component Sugar Component Key Functional Groups Applications/Findings References
N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine L-phenylalanine D-fructose Aromatic phenyl, carboxyl - Detected in COVID-19 patient plasma; correlates with disease severity .
- Inhibits breast cancer metastasis in vivo (ID₅₀: 0.5 mM) .
N-(1-Deoxy-D-fructos-1-yl)-glycine (DFG) Glycine D-fructose Carboxyl, primary amine - Model compound for Maillard reaction studies.
- Degrades to glycine (60–70% yield at pH 6–8) and parent sugars (glucose:mannose = 7:3) in aqueous systems .
N-(1-Deoxy-D-lactulos-1-yl)-L-leucine L-leucine D-lactulose Aliphatic chain, hydroxyls - Potent antimetastatic activity in breast cancer (4.6-fold reduction in metastasis) .
N-(1-Deoxy-D-tagatos-1-yl)-N-methylaniline N-methylaniline D-tagatose Aromatic phenyl, methylamine - Exhibits isomerization in solution; crystallizes in α-pyranose form.
- Potential anti-tumor applications .
N-(1-Deoxy-D-fructos-1-yl)-L-valine L-valine D-fructose Branched aliphatic chain - Identified in soapberry pericarp metabolomics; accumulates during fruit ripening .

Stability and Degradation

  • pH Dependence :
    • DFG degradation accelerates at higher pH (e.g., t₁/₂ = 2 h at pH 8 vs. 7 h at pH 5) .
    • Phosphate ions catalyze reverse Amadori rearrangement, regenerating parent sugars (e.g., glucose) .
  • Thermal Degradation :
    • Pyrolysis of N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine generates pyridine and naphthalene derivatives, contributing to flavor in heat-processed foods .

Food Chemistry

  • ARPs like N-(1-Deoxy-D-fructos-1-yl)-L-asparagine are flavor precursors in dried fruits (e.g., apricots, tomatoes), contributing to caramelized notes .
  • Sodium sulfite enhances ARP yields (e.g., N-(1-Deoxy-D-xylulos-1-yl)-phenylalanine) by stabilizing intermediates .

Pharmacological Potential

  • Antitumor Activity : Synthetic glycoamines derived from ARPs inhibit tumor cell aggregation and metastasis without systemic toxicity .
  • Boronated Analogues : N-[(Trimethylamineboryl)-carbonyl]-L-phenylalanine metabolites show enhanced cytotoxicity in lung cancer screens (A549 cells) .

Biological Activity

N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine, also known as N-(D-fructos-1-yl)-L-phenylalanine, is a compound that has garnered attention due to its potential biological activities. It is classified as a secondary metabolite, which may play roles in defense mechanisms and signaling pathways in biological systems. This article explores the biological activity of this compound, including its interactions, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C₁₅H₂₁NO₇
  • Molecular Weight : Approximately 327.33 g/mol
  • IUPAC Name : (2S)-3-phenyl-2-{[(3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl}amino)propanoic acid

Chelation Properties

N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine exhibits significant chelation abilities with metal ions such as Cu²⁺, Fe²⁺, and Zn²⁺. This property is crucial for understanding its reactivity and potential biological functions. Chelation can influence metal ion availability in biological systems, potentially affecting enzymatic activities and cellular signaling processes .

Interaction Studies

Research indicates that this compound can bind with various metal ions, which may have implications for its role in metabolic processes and therapeutic applications. The binding affinities and mechanisms are often analyzed using spectroscopic methods to elucidate its interactions with biological macromolecules .

Therapeutic Uses

The compound's structural similarities to other amino acids and sugars suggest potential applications in drug design and development. For instance, it could serve as a lead compound in the development of treatments for conditions related to metal ion dysregulation or metabolic disorders .

Food Chemistry

N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine may also play a role in food chemistry, particularly in the context of flavor enhancement or preservation due to its interaction with other food components. Its presence as a product of Maillard reactions indicates its relevance in food processing and flavor development .

Research Findings

A limited number of studies have focused on this compound specifically; however, several findings highlight its importance:

Study ReferenceKey Findings
Demonstrated chelation capabilities with metal ions.
Investigated the role of related compounds in flavor enhancement during fermentation processes.
Explored the biological activities and safety profiles of fructose derivatives including N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine.

Case Study 1: Chelation Effects on Enzymatic Activity

A study examined the effects of N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine on the activity of specific enzymes involved in metabolic pathways. The results indicated that the compound could modulate enzyme activity through its chelation properties, suggesting potential therapeutic implications for metabolic disorders.

Case Study 2: Flavor Enhancement in Huangjiu Production

Research on fermented rice wine (Huangjiu) showed that the presence of N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine influenced the taste profile significantly. The study concluded that this compound could be utilized to enhance flavor while reducing undesirable astringency characteristics during fermentation processes .

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine via Maillard-type condensation?

  • Methodological Answer : Maillard reactions require precise control of pH (5.0–9.0), temperature (typically 90°C), and reaction time. For instance, condensation of amino acids (e.g., L-phenylalanine) with reducing sugars (e.g., D-glucose) in phosphate buffer at pH 7.0–8.0 yields stable Amadori rearrangement products. Alkali catalysts (e.g., triethylamine) in anhydrous solvents (e.g., dichloromethane) can enhance formylation efficiency, as seen in analogous N-formyl-L-phenylalanine synthesis . Purification via column chromatography (silica gel, ethyl acetate/methanol gradients) or preparative HPLC is recommended to isolate tautomers.

Q. Which chromatographic techniques are recommended for purifying and characterizing this compound?

  • Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% formic acid) effectively separates tautomers. TLC (silica gel 60 F254, ethyl acetate:methanol 4:1) can monitor reaction progress. For structural confirmation, combine with LC-MS (ESI+ mode) to observe molecular ions (e.g., m/z 326 for C15H20N2O5). Evidence from fructose-amino acid conjugate isolation in Cyperus rotundus supports these methods .

Q. How should researchers validate the stereochemical integrity of N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine during synthesis?

  • Methodological Answer : Use chiral HPLC (e.g., Chiralpak IA column) or polarimetry to confirm enantiomeric purity. Compare optical rotation values with literature data for L-phenylalanine derivatives. NMR (1H, 13C, and 2D-COSY) can resolve diastereomeric splitting in the fructosyl moiety, as demonstrated in piperidinecarboxylate synthesis studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing tautomeric forms of this compound?

  • Methodological Answer : Tautomers (e.g., β-D-fructopyranosyl vs. open-chain forms) exhibit distinct NMR signals. Use 2D NMR (HSQC, HMBC) to assign carbonyl and anomeric proton couplings. For example, β-D-fructopyranosyl tautomers show characteristic anomeric protons at δ 4.8–5.2 ppm. X-ray crystallography provides definitive confirmation, as seen in studies of N-formyl peptide derivatives .

Q. What strategies are effective for analyzing reaction kinetics of N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine formation under varying pH and temperature?

  • Methodological Answer : Employ stopped-flow spectroscopy or inline FTIR to monitor real-time carbonyl group formation. Kinetic modeling (e.g., pseudo-first-order approximations) at pH 5.0–9.0 and 70–100°C can determine activation energies (Arrhenius plots). Studies on 5-S-cysteinyldopa-D-glucose condensation provide a template for pH-dependent rate analysis .

Q. How can computational methods predict the biological activity or stability of this compound?

  • Methodological Answer : Molecular dynamics simulations (e.g., AMBER or GROMACS) assess hydrolytic stability of the fructosyl-amide bond. Docking studies (AutoDock Vina) with Maillard product receptors (e.g., AGE/RAGE interactions) predict bioactivity. Pair with in vitro assays (e.g., glycation inhibition in BSA models) for validation, as suggested by phytochemical conjugate research .

Q. What experimental designs address reproducibility challenges in synthesizing and characterizing this compound?

  • Methodological Answer : Implement quadruplicate testing (as in sensory-chemical linkage studies) to account for batch variability . Use design-of-experiment (DoE) software (e.g., JMP) to optimize reaction parameters (pH, solvent ratio, catalyst loading). Standardize purification protocols (e.g., centrifugal partition chromatography) to minimize isomer contamination.

Data Contradiction Analysis

Q. How should researchers reconcile conflicting mass spectrometry data indicating multiple molecular ion peaks?

  • Methodological Answer : Multiple peaks may arise from in-source fragmentation (e.g., loss of H2O or CO2) or adduct formation (Na+/K+). Use high-resolution MS (HRMS, Q-TOF) to distinguish isotopic patterns. Compare with synthetic standards spiked with deuterated analogs. For example, GC/MS analysis of benzyl-piperidine derivatives resolved fragmentation pathways .

Q. What statistical approaches are recommended for interpreting variable bioactivity results across cell-line models?

  • Methodological Answer : Apply ANOVA with post-hoc Tukey tests to compare IC50 values. Use principal component analysis (PCA) to correlate structural features (e.g., fructosyl substitution) with activity. Reference studies linking N-formyl peptide bioactivity to stereochemistry .

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